(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(2-acetyl-3,4-dihydro-1H-isoquinolin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13(16)17/h2-5,12H,6-8H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBDYCNMWXWQNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=CC=CC=C2C1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377888 |

Source

|

| Record name | (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795147 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53921-74-7 |

Source

|

| Record name | (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, a derivative of the tetrahydroisoquinoline core, is a compound of interest in contemporary pharmacological research, particularly in the study of serotonin biosynthesis inhibition.[1] A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application in experimental settings. This technical guide provides a comprehensive overview of the core physical characteristics of this compound. In the absence of extensive, publicly available experimental data for this specific molecule, this guide establishes a predictive framework based on the known properties of its structural analogues, namely the parent (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid and other N-acetylated tetrahydroisoquinolines. We will explore the theoretical underpinnings and detail the experimental methodologies required for the precise determination of these properties, ensuring scientific integrity and providing a solid foundation for researchers in the field.

Introduction and Chemical Identity

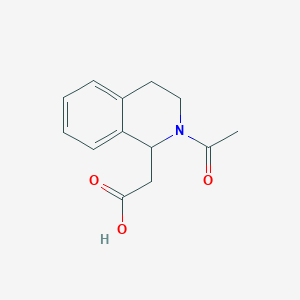

This compound is a synthetic organic compound featuring a tetrahydroisoquinoline scaffold, which is a common motif in a wide array of natural products and pharmacologically active molecules.[2] The introduction of an acetyl group at the 2-position (the nitrogen atom) and an acetic acid moiety at the 1-position defines its unique chemical architecture and potential biological activity.

Chemical Structure:

Figure 1: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 53921-74-7 | [3] |

| Molecular Formula | C₁₃H₁₅NO₃ | [3] |

| Molecular Weight | 233.26 g/mol | [3] |

Predicted and Expected Physical Properties

2.1. Melting Point

The melting point is a critical parameter for assessing the purity of a crystalline solid. For the unacetylated parent compound, (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid (CAS 105400-81-5), a melting point of 248-251 °C has been reported. The introduction of an N-acetyl group can influence the crystal lattice packing and intermolecular forces. N-acetylation generally leads to a decrease in the basicity of the nitrogen atom and an increase in the molecule's polarity, which could either increase or decrease the melting point depending on the resulting crystal structure. For instance, various other acetylated tetrahydroisoquinoline derivatives show a wide range of melting points, such as 218-220 °C and 189-190 °C for more complex structures.[4][5]

2.2. Boiling Point

A boiling point of 476.5°C at 760 mmHg has been predicted for this compound. It is important to note that this is a calculated value and experimental verification is required. Given the presence of a carboxylic acid group, thermal decomposition may occur at such high temperatures.

2.3. Solubility

The solubility of a compound is paramount for its use in biological assays and for formulation development. The presence of both a polar carboxylic acid group and a relatively nonpolar acetylated tetrahydroisoquinoline core suggests that the solubility of this compound will be pH-dependent.

-

Aqueous Solubility: At physiological pH, the carboxylic acid group will be deprotonated, increasing its solubility in aqueous media. The N-acetyl group is also polar and can participate in hydrogen bonding. It is anticipated to have moderate solubility in water. The hydrochloride salt form of related compounds is often used to enhance water solubility.[6]

-

Organic Solvent Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). The solubility in nonpolar solvents like hexane is likely to be low. Studies on N-acetyl amino acid amides have shown that organic solvents like formic acid and hexafluoroisopropanol (HFIP) are effective in solubilizing compounds with both hydrophobic and polypeptide backbone characteristics.[7]

2.4. Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity of the carboxylic acid group. For the parent compound, (1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, a predicted pKa of 3.84 has been reported. The N-acetyl group is an electron-withdrawing group, which can slightly increase the acidity of the carboxylic acid through an inductive effect, potentially lowering the pKa value. The basicity of the nitrogen atom in the tetrahydroisoquinoline ring is significantly reduced upon acetylation.

Experimental Determination of Physical Properties

To obtain accurate and reliable data, rigorous experimental determination of the physical properties is essential. The following section outlines the standard methodologies.

3.1. Melting Point Determination

Principle: The melting point is determined by heating a small, packed sample of the crystalline solid and observing the temperature range over which it transitions from a solid to a liquid. A sharp melting point range (typically 1-2°C) is indicative of high purity.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.

Figure 2: Workflow for Melting Point Determination.

3.2. Solubility Assessment

Principle: The solubility can be determined by adding a known amount of the solute to a known volume of the solvent and observing the point at which no more solute dissolves.

Experimental Protocol (Thermodynamic Solubility):

-

Sample Preparation: A supersaturated solution of this compound is prepared in the solvent of interest (e.g., water, phosphate-buffered saline, ethanol).

-

Equilibration: The solution is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is removed by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant/filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3.3. pKa Determination

Principle: The pKa can be determined potentiometrically by titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Experimental Protocol (Potentiometric Titration):

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of this compound. While specific spectra for this compound are not available in the searched literature, the expected key features based on its functional groups are described below.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the isoquinoline ring, the methylene protons of the tetrahydroisoquinoline core, the methine proton at the 1-position, the methylene protons of the acetic acid side chain, and the methyl protons of the acetyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to all the unique carbon atoms in the molecule, including the carbonyl carbons of the acetyl and carboxylic acid groups, the aromatic carbons, and the aliphatic carbons of the tetrahydroisoquinoline ring and the acetic acid moiety.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands include:

-

A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹).

-

A sharp C=O stretch from the carboxylic acid (around 1700-1725 cm⁻¹).

-

A strong C=O stretch from the amide (acetyl) group (around 1630-1680 cm⁻¹).

-

C-H stretching vibrations for aromatic and aliphatic protons.

-

C=C stretching vibrations from the aromatic ring.

4.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the structure through fragmentation patterns. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound.

Figure 3: Spectroscopic Methods for Characterization.

Conclusion

This technical guide has provided a detailed overview of the anticipated physical properties of this compound and the standard experimental methodologies for their determination. While specific experimental data for this compound remains to be published, the information presented herein, based on the analysis of its chemical structure and data from analogous compounds, offers a valuable resource for researchers. Accurate determination of these physical properties is a crucial first step in any research and development endeavor involving this promising molecule. It is recommended that researchers undertaking work with this compound perform the described experimental characterizations to establish a definitive physicochemical profile.

References

-

Humphries, P. S., Benbow, J. W., Bonin, P. D., Boyer, D., Doran, S. D., Frisbie, R. K., ... & Yang, X. (2009). Synthesis and SAR of 1,2,3,4-tetrahydroisoquinolin-1-ones as novel G-protein-coupled receptor 40 (GPR40) antagonists. Bioorganic & medicinal chemistry letters, 19(9), 2400-2403. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7789–7800. [Link]

-

Kurihara, R., & Yagi, H. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. Protein science : a publication of the Protein Society, 30(5), 1059–1068. [Link]

-

Navarro, G., Grijalvo, S., Al-Sanea, M. M., & Eritja, R. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13693–13706. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, A. A. M. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7789–7800. [Link]

-

Navarro, G., Grijalvo, S., Al-Sanea, M. M., & Eritja, R. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13693–13706. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 53921-74-7 [chemicalbook.com]

- 4. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Asymmetric Synthesis and In Vitro and In Vivo Activity of Tetrahydroquinolines Featuring a Diverse Set of Polar Substitutions at the 6 Position as Mixed Efficacy μ Opioid Receptor/δ Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of acetylated tetrahydroisoquinoline derivatives

An In-Depth Technical Guide on the Biological Activity of Acetylated Tetrahydroisoquinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4][5] Acetylation of this versatile nucleus has emerged as a key strategy for modulating and enhancing its therapeutic potential. This guide provides a comprehensive technical overview of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of acetylated tetrahydroisoquinoline derivatives. We will delve into their significant anticancer, neuroprotective, and antimicrobial properties, supported by experimental data and protocols, to offer researchers and drug development professionals a thorough understanding of this promising class of compounds.

The Tetrahydroisoquinoline Scaffold and the Influence of Acetylation

The THIQ framework is a recurring motif in a vast family of isoquinoline alkaloids and has been a focal point for synthetic chemists for decades.[1] Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituents, enabling precise interactions with biological targets.

Acetylation, the introduction of an acetyl group (CH₃CO), is a fundamental chemical modification that can profoundly alter a molecule's physicochemical properties. In the context of THIQs, N-acetylation or acetylation at other positions can:

-

Modify Lipophilicity: Altering the molecule's ability to cross cellular membranes, including the blood-brain barrier.

-

Influence Receptor Binding: The acetyl group can act as a hydrogen bond acceptor or introduce steric bulk, changing the affinity and selectivity for specific enzymes or receptors.[6]

-

Impact Metabolic Stability: Acetylation can protect certain functional groups from metabolic degradation, potentially increasing the compound's half-life.

These modifications are pivotal in fine-tuning the biological activity of THIQ derivatives, transforming them into potent therapeutic candidates.

Synthetic Strategies for Acetylated Tetrahydroisoquinolines

The construction of the THIQ core and the subsequent or concurrent introduction of an acetyl group can be achieved through several established synthetic routes. The choice of method often depends on the desired substitution pattern and stereochemistry.

Core Synthesis Methodologies

Two of the most common strategies for synthesizing the THIQ skeleton are the Pictet-Spengler and Bischler-Napieralski reactions.

-

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. It is a powerful method for creating the THIQ core, and using an N-acetylated β-arylethylamine derivative allows for the direct incorporation of the acetyl group.

-

Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent, which generates a 3,4-dihydroisoquinoline.[1][7] This intermediate is then reduced to the corresponding THIQ. This pathway is inherently suited for producing N-acylated, and thus N-acetylated, THIQs.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of acetylated THIQ derivatives, often starting from a substituted β-phenylethylamine.

Caption: Generalized synthetic workflow for acetylated THIQs.

Exemplary Experimental Protocol: Synthesis of 7-Acetyl-Substituted THIQs

The following protocol is based on the synthesis of 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline-3(2H)-thiones, which serves as a key intermediate for further derivatization.[8][9]

Step 1: Synthesis of the Starting Thione (Compound 3a,b)

-

A mixture of the appropriate acetylcyclohexanone derivative (10 mmol), cyanothioacetamide (1.0 g, 10 mmol), and piperidine (0.8 mL, 10 mmol) in ethanol (30 mL) is refluxed for 2 hours.[10]

-

The reaction mixture is cooled, and the resulting crystalline precipitate is collected by filtration.

-

The solid is washed with methanol and dried in air to yield the starting tetrahydroisoquinoline-3(2H)-thione.

Step 2: Reaction with N-Aryl-2-chloroacetamides (to yield Compound 5a-g)

-

A mixture of the thione from Step 1 (10 mmol), the respective N-aryl-2-chloroacetamide (10 mmol), and anhydrous sodium acetate (1.0 g, 12 mmol) in ethanol (100 mL) is heated under reflux for 1 hour.[9]

-

The mixture is allowed to stand at room temperature overnight.

-

The precipitate that forms is collected by filtration, washed thoroughly with water, and dried.

-

The crude product is recrystallized from a suitable solvent (e.g., methanol, isopropanol) to give the purified 7-acetyl-tetrahydroisoquinoline derivative.[9]

Self-Validation: The integrity of this protocol is validated at each stage by standard analytical techniques. The structure and purity of the intermediates and final products are confirmed using FT-IR, ¹H NMR, ¹³C NMR, and elemental analysis.[8][9][10] The melting point of the crystalline products serves as a reliable indicator of purity.

Anticancer Activity: Targeting Histone Deacetylases

A significant body of research highlights the potential of acetylated THIQ derivatives as potent anticancer agents, with a primary mechanism of action being the inhibition of histone deacetylases (HDACs).[11][12][13]

Mechanism of Action: HDAC Inhibition

Histone acetylation is a crucial epigenetic modification that regulates gene expression. Histone acetyltransferases (HATs) add acetyl groups to lysine residues on histones, leading to a more relaxed chromatin structure that allows for transcription.[11][12][13] Conversely, HDACs remove these acetyl groups, causing chromatin to condense and repressing gene transcription.[11][12][13]

In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors, including certain acetylated THIQs, block the action of these enzymes. This restores the acetylation of histones (and other proteins like tubulin), reactivates tumor suppressor genes, and ultimately leads to cell cycle arrest, differentiation, and apoptosis in cancer cells.[11][12][13]

Caption: Mechanism of anticancer action via HDAC inhibition.

Structure-Activity Relationship (SAR)

Studies have shown that specific structural features are crucial for the HDAC inhibitory activity of THIQs.[11][13]

-

The "Cap" Group: A hydrophobic region, often a substituted phenyl ring, is critical for interacting with the surface of the enzyme. Modifications to this group, such as adding a methoxy group, have been shown to enhance activity.[12]

-

The Linker: The position of the linker connecting the THIQ core to the zinc-binding group is important. Attaching the linker at the 7-position of the THIQ ring generally results in better activity than at the 6-position.[13]

-

The Zinc-Binding Group: A functional group capable of chelating the zinc ion in the active site of the HDAC enzyme is essential. Hydroxamic acid (-CONHOH) is a classic and highly effective zinc-binding group used in many HDAC inhibitors, including THIQ-based compounds.[12]

Quantitative Data: In Vitro Anticancer and HDAC Inhibitory Activity

The following table summarizes the inhibitory concentrations of representative THIQ derivatives against HDAC enzymes and various cancer cell lines.

| Compound | Target | IC₅₀ (µM) | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 79 | HDAC1 | 0.046 | HCT-116 | 0.51 | [12] |

| HDAC3 | 0.039 | A549 | 1.0 | [12] | |

| HDAC6 | 0.015 | MDA-MB-231 | 0.81 | [12] | |

| Compound 82 | HDAC1 | 0.038 | HCT-116 | 0.16 | [11][12] |

| HDAC3 | 0.021 | A549 | 0.32 | [11][12] | |

| HDAC6 | 0.011 | MDA-MB-231 | 0.25 | [11][12] | |

| Vorinostat (SAHA) | HDAC1 | 0.041 | HCT-116 | 0.56 | [11][12] |

| HDAC3 | 0.045 | A549 | 1.0 | [11][12] | |

| HDAC6 | 0.012 | MDA-MB-231 | 0.99 | [11][12] | |

| GM-3-18 | KRas | N/A | DLD-1 | 0.9 | [14] |

| HCT116 | 1.1 | [14] | |||

| GM-3-121 | VEGF | 1.72 | N/A | N/A | [14] |

Data shows that Compound 82, an acetylated THIQ derivative, exhibits potent HDAC inhibition and superior antiproliferative activity against a panel of cancer cell lines compared to the reference drug Vorinostat (SAHA).[11][12][13]

Neuroprotective and Neuromodulatory Activities

Acetylated THIQs have also demonstrated significant potential in the context of neurological disorders, acting as both neuroprotective agents and modulators of key neuronal receptors.[5][15]

Mechanism of Action

The neuroprotective effects of THIQ derivatives are multifaceted and can include:

-

NMDA Receptor Modulation: Certain THIQs act as antagonists or positive allosteric modulators of N-methyl-D-aspartate (NMDA) receptors.[7][16][17] Overactivation of these receptors leads to excitotoxicity and neuronal death, a key process in ischemic brain injury and neurodegenerative diseases. By modulating NMDA receptor activity, these compounds can prevent neuronal damage.[17]

-

Antioxidant Effects: Some derivatives can mitigate oxidative stress by reducing the formation of free radicals. For instance, 1-MeTIQ has been shown to suppress the induction of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, protecting against MPTP-induced neurotoxicity.[18]

-

Anti-inflammatory Properties: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases, including Alzheimer's. THIQ derivatives have been reported to possess anti-inflammatory properties that could be beneficial in this context.[15]

Experimental Workflow for Assessing Neuroprotection

Caption: Workflow for evaluating the neuroprotective effects of THIQs.

Antimicrobial Activity

The THIQ scaffold is present in several natural antibiotics, and synthetic derivatives, including acetylated versions, have shown promising activity against a range of microbial pathogens.[19][20][21]

Spectrum of Activity and SAR

Acetylated THIQs and related thienotetrahydroisoquinolines have been evaluated against various Gram-positive and Gram-negative bacteria, as well as fungi.[1][19][22]

-

Antibacterial Activity: Compounds have demonstrated significant activity against bacteria such as Bacillus cereus, Staphylococcus aureus, Escherichia coli, and even Mycobacterium tuberculosis.[1][19][21]

-

Antifungal Activity: Activity has also been noted against fungal species like Candida glabrata and Saccharomyces cerevisiae.[1]

Structure-activity relationship studies indicate that the nature and position of substituents on the THIQ core are critical for antimicrobial potency. For example, the conversion of a pyrrolyl-acetyl THIQ into corresponding chalcones by reaction with different aldehydes significantly modulates the antibacterial spectrum and potency.[19][22]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents MIC values for representative THIQ derivatives against various microorganisms.

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 5a | Bacillus cereus | 7.0 - 9.0 | [19][22] |

| Staphylococcus aureus | 8.0 - 9.0 | [19][22] | |

| Escherichia coli | 7.0 - 9.0 | [19][22] | |

| Compound 6 | Bacillus cereus | 7.0 - 9.0 | [19][22] |

| Escherichia coli | 7.0 - 9.0 | [19][22] | |

| Compound 145 | Saccharomyces cerevisiae | 1.0 | [1] |

| Compound 146 | Yarrowia lipolytica | 2.5 | [1] |

| Compound 4b | Staphylococcus aureus | 2 - 4 | [21] |

| M. tuberculosis H37Rv | 6 | [21] |

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

1. Preparation of Inoculum:

-

A pure culture of the test microorganism is grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

The culture is diluted to achieve a standardized concentration, typically ~5 x 10⁵ colony-forming units (CFU)/mL.

2. Preparation of Compound Dilutions:

-

The acetylated THIQ derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

-

A series of two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using the broth medium.

3. Inoculation and Incubation:

-

Each well is inoculated with the standardized microbial suspension.

-

Positive (broth + inoculum, no compound) and negative (broth only) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

4. Determination of MIC:

-

After incubation, the plate is visually inspected for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Perspectives

Acetylated tetrahydroisoquinoline derivatives represent a highly versatile and potent class of bioactive molecules. The strategic introduction of an acetyl group onto the THIQ scaffold serves as a powerful tool to modulate their pharmacological profile, leading to the discovery of compounds with significant anticancer, neuroprotective, and antimicrobial activities.

The success of THIQ derivatives as HDAC inhibitors in oncology underscores their therapeutic potential. Future research should focus on developing isoform-selective HDAC inhibitors to minimize off-target effects and improve the therapeutic window. In the realm of neuroscience, the dual antioxidant and receptor-modulating properties of these compounds make them attractive candidates for the treatment of complex neurodegenerative diseases. For infectious diseases, the emergence of derivatives active against resistant pathogens like M. tuberculosis is particularly encouraging.

Challenges remain in optimizing the pharmacokinetic properties (ADMET) of these compounds to ensure adequate bioavailability and target engagement in vivo. However, the established synthetic versatility and the rich biological activity of the acetylated THIQ scaffold provide a robust platform for the continued development of novel and effective therapeutic agents.[23]

References

-

Chen, D., Shen, A., Fang, G., Liu, H., Zhang, M., Tang, S., Xiong, B., Ma, L., Geng, M., & Shen, J. (2016). Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer. Acta Pharmaceutica Sinica B, 6(2), 126-132. [Link]

-

Faheem, M., Sharma, A., Kumar, V., Singh, P., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13349-13381. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, A. B. A., & Ali, A. M. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8569-8583. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, A. B. A., & Ali, A. M. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [Link]

-

Al-Abdullah, E. S., Al-Dies, A. M., El-Gazzar, A. B. A., & Ali, A. M. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8569-8583. [Link]

-

Faheem, M., Sharma, A., Kumar, V., Singh, P., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Al-Ghorbani, M., El-Gazzar, A. B. A., Chakravarty, S., Al-Dhfyan, A., & Naglah, A. M. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. RSC Advances, 14(8), 5438-5457. [Link]

-

Chen, D., Shen, A., Fang, G., et al. (2016). Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer. ResearchGate. [Link]

-

Nawwar, G. A. M., Ali, A. M., & El-Gazzar, A. B. A. (2020). Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. ACS Omega, 5(1), 775-787. [Link]

-

Chen, D., Shen, A., Fang, G., Liu, H., Zhang, M., Tang, S., Xiong, B., Ma, L., Geng, M., & Shen, J. (2016). Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer. Acta Pharmaceutica Sinica B. [Link]

-

Tan, Y. F., Lim, S. M., & Tan, J. W. (2024). A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease. Neural Regeneration Research, 19(1), 77-85. [Link]

-

Nawwar, G. A. M., Ali, A. M., & El-Gazzar, A. B. A. (2020). Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles. ACS Omega. [Link]

-

Faheem, M., Sharma, A., Kumar, V., Singh, P., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

-

Zovko Končić, M., Rajić, Z., & Dabelić, S. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. Molecules, 29(12), 2854. [Link]

-

Maddela, G., Gampala, S., Godavarthi, A., Vuruputuri, U., & Ajjampudi, R. (2021). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Current Organic Synthesis, 18(6), 614-627. [Link]

-

Faheem, M., Sharma, A., Kumar, V., Singh, P., Murugesan, S., & Abdel-Baky, R. M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. ResearchGate. [Link]

-

Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669-1730. [Link]

-

Acker, T. M., B praticamente, J. R., Yuan, H., et al. (2017). The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry, 60(13), 5556-5585. [Link]

-

Faheem, M., Sharma, A., Kumar, V., Singh, P., Murugesan, S., & Abdel-Baky, R. M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Khatri, A., Burger, P. B., Swanger, S. A., et al. (2013). Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry, 56(13), 5498-5513. [Link]

-

Kumar, R., Chauhan, S., & Singh, R. K. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]

-

Itoh, T., Ohkubo, M., Ochi, M., et al. (1995). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 43(8), 1317-1326. [Link]

-

Chiba, H., Sato, H., Abe, K., et al. (2015). Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats. Pharmacology, 95(1-2), 87-94. [Link]

-

Al-Hemyari, M. A., Al-Zoubi, R. M., & Al-Masoudi, N. A. (2020). Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. ResearchGate. [Link]

-

Faheem, M., Sharma, A., Kumar, V., Singh, P., Murugesan, S., & Abdel-Baky, R. M. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Díaz-García, L., del Águila, A., & Almendros, M. J. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13396-13410. [Link]

-

Al-Ghorbani, M., El-Gazzar, A. B. A., Chakravarty, S., Al-Dhfyan, A., & Naglah, A. M. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant properties. ResearchGate. [Link]

-

Ielo, L., & De Nino, A. (2022). Asymmetric acylation of tetrahydroisoquinoline mediated by photoredox catalysis in the presence of a chiral carbene. ResearchGate. [Link]

-

El Gueddari, F., Souilem, F., & Al-Mijalli, S. H. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. Toxics, 10(11), 666. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives [ouci.dntb.gov.ua]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and structure activity relationship of tetrahydroisoquinoline-based potentiators of GluN2C and GluN2D containing N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Structure-Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Solubility Profiling of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Foreword: The Imperative of Solubility in Modern Drug Development

In the landscape of contemporary drug discovery and development, the intrinsic properties of a molecule dictate its journey from a laboratory curiosity to a clinical candidate. Among these, aqueous solubility stands as a paramount physical characteristic, profoundly influencing bioavailability, manufacturability, and ultimately, therapeutic efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for characterizing the solubility of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, a notable TPH1 inhibitor investigated in serotonin research.[1]

Physicochemical Characterization: Understanding the Molecule

Before embarking on any experimental protocol, a foundational understanding of the molecule's structure and properties is essential. This knowledge informs our choice of solvents, analytical methods, and experimental design.

This compound is a derivative of tetrahydroisoquinoline, featuring key functional groups that govern its solubility behavior.

-

Chemical Structure:

-

Tetrahydroisoquinoline Core: A bicyclic scaffold that provides a degree of lipophilicity.

-

N-Acetyl Group: An amide functionality that can participate in hydrogen bonding.

-

Carboxylic Acid Moiety: An ionizable group that is expected to confer significant pH-dependent solubility. At pH values above its pKa, the carboxylate anion will predominate, leading to increased aqueous solubility. Conversely, at pH values below its pKa, the neutral, less soluble form will be more prevalent.

-

-

Key Properties:

The presence of both a lipophilic core and ionizable/hydrogen-bonding groups suggests that the solubility of this compound will be complex, with significant dependence on the properties of the solvent system, particularly pH.

The Core of Solubility Assessment: Thermodynamic vs. Kinetic Solubility

In the context of drug development, it is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[3][4]

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can be dissolved in a solvent at equilibrium, where the dissolved solute is in equilibrium with an excess of the undissolved solid phase.[5][6] This value is critical for pre-formulation studies and understanding the fundamental physicochemical limits of the compound.[4] The "gold standard" for its determination is the shake-flask method.[7][8]

-

Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer.[9][10] It measures the tendency of a compound to precipitate from a supersaturated state and is often used in high-throughput screening during early drug discovery due to its speed.[3][4] While useful for initial rank-ordering, it is not a substitute for the more rigorous thermodynamic solubility.

This guide will focus primarily on the authoritative determination of thermodynamic solubility, while also providing a workflow for assessing kinetic solubility.

Experimental Protocol: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the most reliable and widely accepted technique for determining equilibrium solubility.[7][11] The protocol described below is a self-validating system, designed to ensure that true equilibrium is achieved and accurately measured. This protocol is aligned with principles outlined in the United States Pharmacopeia (USP).[8][12][13]

Materials and Reagents

-

This compound (solid powder)

-

Selection of aqueous buffers (e.g., phosphate, acetate) covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4).[8][14][15]

-

Organic solvents of varying polarity (e.g., Methanol, Ethanol, Acetonitrile, DMSO).

-

Calibrated analytical balance.

-

Thermostatic shaker/incubator set to a controlled temperature (e.g., 25°C or 37°C).[15][16]

-

Centrifuge.

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE).

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.[17][18]

-

Calibrated pH meter.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., 2 mL of pH 7.4 phosphate buffer). The key is to ensure a visible excess of solid remains throughout the experiment, confirming that the solution is saturated.[7]

-

Causality: Adding a clear excess of solid is the cornerstone of this method. It ensures that the system can reach a true thermodynamic equilibrium between the dissolved and undissolved states.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 37 ± 1°C for biorelevance).[16]

-

Agitate the samples for a predetermined period. A common starting point is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24h, 48h, and 72h) to confirm that equilibrium has been reached (i.e., the measured concentration does not change between later time points).[5][6]

-

Causality: Agitation minimizes the thickness of the diffusion layer around the solid particles, accelerating the dissolution process.[11] Extended incubation ensures the system has sufficient time to reach a stable equilibrium state.

-

-

Sample Separation:

-

After incubation, allow the vials to stand briefly to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Separate the saturated solution from the undissolved solid. This is a critical step to avoid artificially inflating the measured concentration. The preferred method is centrifugation at high speed, followed by filtration of the resulting supernatant through a 0.22 µm syringe filter.[3]

-

Trustworthiness: This dual separation process (centrifugation followed by filtration) provides a self-validating system. It ensures that no microscopic solid particles are carried over into the sample for analysis, which is a common source of error.

-

-

Quantification:

-

Accurately dilute the clear filtrate with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[6][18] A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.[19]

-

Measure the pH of the remaining saturated solution to confirm the final pH of the medium, as it can be altered by the dissolution of an acidic or basic compound.[7][8]

-

Data Presentation

All quantitative data should be summarized in a clear, structured table for easy comparison.

| Solvent/Medium | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Phosphate Buffer | 7.4 | 7.3 | 37 | [Experimental Value] | [Calculated Value] |

| Acetate Buffer | 4.5 | 4.5 | 37 | [Experimental Value] | [Calculated Value] |

| 0.1 M HCl | 1.2 | 1.2 | 37 | [Experimental Value] | [Calculated Value] |

| Water | ~7.0 | [Measured] | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | N/A | N/A | 25 | [Experimental Value] | [Calculated Value] |

Visualization of Experimental Workflows

Diagrams provide a clear, at-a-glance understanding of the experimental processes.

Caption: High-Throughput Workflow for Kinetic Solubility.

Critical Factors Influencing Solubility

A comprehensive solubility profile requires an investigation into the factors that can modulate it. For this compound, the following should be considered:

-

Effect of pH: As a molecule with a carboxylic acid, its aqueous solubility is expected to be highly pH-dependent. [20][21][22]Experiments should be conducted across a range of pH values, particularly around the predicted pKa of the carboxylic acid, to generate a complete pH-solubility profile. This is critical for predicting its behavior in the gastrointestinal tract. [14]* Effect of Temperature: Most compounds exhibit endothermic dissolution, meaning solubility increases with temperature. [23][24]However, this is not universal. Performing solubility assessments at both ambient temperature (~25°C) and physiological temperature (37°C) is recommended.

-

Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different crystal lattice energies and, consequently, different solubilities. The most stable polymorph will have the lowest solubility. It is important to characterize the solid form used for solubility studies and to be aware that different batches may exhibit different properties.

-

Co-solvents and Formulation Vehicles: In drug development, co-solvents (e.g., ethanol, propylene glycol) are often used to enhance the solubility of poorly soluble compounds. [24]Evaluating solubility in various pharmaceutically acceptable solvent systems can provide crucial data for formulation development.

Conclusion: From Data Generation to Insight

Determining the solubility of this compound is not a perfunctory task but a foundational step in its development pathway. The lack of readily available public data necessitates a rigorous, in-house experimental approach. By employing the authoritative shake-flask method, systematically investigating the influence of pH and temperature, and adhering to principles of analytical diligence, researchers can generate a reliable and comprehensive solubility profile. This data is indispensable for interpreting bioassay results, guiding formulation strategies, and ultimately, enabling the successful progression of this promising research compound.

References

-

Ascendia Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

-

Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

-

Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

-

protocols.io. (2023, August 3). In-vitro Thermodynamic Solubility. [Link]

-

protocols.io. (2022, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [Link]

-

Domainex. (n.d.). Thermodynamic Solubility Assay. [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. [Link]

-

USP-NF. (2013, November 21). THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. [Link]

-

USP-NF. (2016, September 30). <1236> Solubility Measurements. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]

-

Stimuli to the Revision Process. (2010). Technical Note: Solubility Measurements. [Link]

-

Duarte, D., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. [Link]

-

Admescope. (2023, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

-

PharmaGuru. (2023, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

European Medicines Agency (EMA). (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

-

International Council for Harmonisation (ICH). (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

-

ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]

-

IJPPR. (2018, June 30). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. [Link]

-

ResearchGate. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 53921-74-7 [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. evotec.com [evotec.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. uspnf.com [uspnf.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Solubility Measurements | USP-NF [uspnf.com]

- 13. biorelevant.com [biorelevant.com]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

- 16. admescope.com [admescope.com]

- 17. improvedpharma.com [improvedpharma.com]

- 18. pharmaguru.co [pharmaguru.co]

- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 20. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]

- 21. ascendiacdmo.com [ascendiacdmo.com]

- 22. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 23. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 24. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

The Tetrahydroisoquinoline Core: A Comprehensive Technical Guide to its Discovery, Synthesis, and Significance in Drug Development

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in the architecture of a vast array of natural products and synthetic molecules of profound biological importance.[1][2] This guide provides an in-depth exploration of the THIQ core, from its historical discovery in plant alkaloids to its contemporary relevance in medicinal chemistry and drug development. We will traverse the seminal synthetic strategies that enabled its construction, delve into its biosynthesis and endogenous presence in mammals, and critically examine its diverse pharmacological landscape. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this privileged heterocyclic system.

Introduction: The Enduring Significance of the Tetrahydroisoquinoline Scaffold

The tetrahydroisoquinoline moiety, a bicyclic system comprising a benzene ring fused to a saturated piperidine ring, represents one of the largest and most structurally diverse families of alkaloids.[1][3] Its prevalence in nature is a testament to its evolutionary selection as a versatile framework for biological recognition.[2] From the intricate structures of antitumor antibiotics to the simpler molecules found in cacti, the THIQ core is a recurring motif.[1][4] In medicinal chemistry, it is recognized as a "privileged structure," capable of interacting with a multitude of biological targets, thus serving as a fertile ground for the design of novel therapeutics.[2] The inherent bioactivity and the potential for stereochemical complexity at the C1 position make it a highly attractive scaffold for drug discovery campaigns targeting a wide range of diseases, from neurodegenerative disorders to cancer.[2][5]

Foundational Syntheses: Forging the THIQ Core

The ability to chemically construct the tetrahydroisoquinoline skeleton has been pivotal to exploring its therapeutic potential. Two classical and enduring reactions, the Pictet-Spengler and the Bischler-Napieralski reactions, have been instrumental in this endeavor.

The Pictet-Spengler Reaction: A Biomimetic Approach

First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction is a cornerstone of THIQ synthesis.[6][7] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, typically under acidic conditions, to yield a tetrahydroisoquinoline.[8][9] The reaction is notable for its biomimetic nature, mimicking the enzymatic synthesis of many THIQ alkaloids in plants.[9]

Mechanism of the Pictet-Spengler Reaction:

The reaction proceeds through the initial formation of a Schiff base (or imine) from the β-arylethylamine and the carbonyl compound. Under acidic catalysis, this imine is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution (a 6-endo-trig cyclization) where the electron-rich aromatic ring attacks the iminium carbon.[8][10] A final deprotonation step restores aromaticity and yields the tetrahydroisoquinoline product.[10] The reaction is particularly efficient with electron-rich aromatic rings, such as those found in dopamine and tryptophan derivatives.[1][7]

Figure 1: Generalized mechanism of the Pictet-Spengler reaction.

Experimental Protocol: A General Procedure for Pictet-Spengler Synthesis of a 1-Substituted THIQ

-

Reactant Dissolution: Dissolve the β-arylethylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene).

-

Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution.

-

Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Bischler-Napieralski Reaction: A Dehydrative Cyclization

Discovered in 1893, the Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines, which can be readily reduced to tetrahydroisoquinolines.[11][12] This reaction involves the intramolecular cyclodehydration of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[13][14]

Mechanism of the Bischler-Napieralski Reaction:

Two primary mechanisms are proposed in the literature.[12] The more widely accepted pathway involves the formation of a nitrilium ion intermediate.[11][13] The amide oxygen of the β-arylethylamide is activated by the dehydrating agent, leading to its elimination and the formation of the electrophilic nitrilium ion. This is followed by an intramolecular electrophilic attack of the aromatic ring on the nitrilium carbon to form the cyclized product.[11] An alternative mechanism suggests the formation of a dichlorophosphoryl imine-ester intermediate.[12]

Sources

- 1. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. via.library.depaul.edu [via.library.depaul.edu]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]

- 9. grokipedia.com [grokipedia.com]

- 10. name-reaction.com [name-reaction.com]

- 11. grokipedia.com [grokipedia.com]

- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 13. Bischler-Napieralski Reaction [organic-chemistry.org]

- 14. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

An In-Depth Technical Guide to Identifying and Validating Therapeutic Targets of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in natural products and its ability to interact with a wide array of biological targets.[1] Derivatives of this versatile scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, neuroprotective, and antihypertensive effects.[1][2][3] This guide focuses on a novel derivative, (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, a compound with an as-yet uncharacterized biological activity profile. Given the therapeutic potential inherent in its core structure, a systematic and multi-faceted approach is warranted to elucidate its mechanism of action and identify its molecular targets.

This document serves as a comprehensive technical guide for researchers and drug development professionals, outlining a logical, data-driven workflow for the identification and validation of potential therapeutic targets for this compound. We will proceed from initial in silico predictions to rigorous biochemical, biophysical, and cell-based validation assays, culminating in preliminary structure-activity relationship (SAR) studies. Each step is designed to build upon the last, creating a self-validating system that ensures scientific integrity and accelerates the path from a novel chemical entity to a potential therapeutic candidate.

Part 1: Hypothesis Generation via In Silico Target Prediction

In the absence of prior biological data for this compound, computational, or in silico, methodologies provide a cost-effective and rapid means of generating initial hypotheses about its potential biological targets.[4][5][6] These approaches leverage vast databases of known ligand-target interactions to predict the activity of novel compounds.[7]

Ligand-Based Approaches: Leveraging Chemical Similarity

The fundamental principle of ligand-based target prediction is that structurally similar molecules often exhibit similar biological activities.[5] This approach involves comparing the structure of our query compound with extensive chemogenomic databases.

-

Chemical Similarity Searching: Using 2D or 3D similarity metrics (e.g., Tanimoto coefficient), we can identify known bioactive molecules that are structurally analogous to this compound. The known targets of these similar compounds then become putative targets for our query molecule.[5]

-

Pharmacophore Modeling: This method identifies the essential steric and electronic features of a molecule that are necessary for its biological activity. A pharmacophore model can be generated from our query compound and used to screen libraries of known drugs and their targets.

Structure-Based Approaches: Molecular Docking

If high-resolution 3D structures of potential target proteins are available, molecular docking can be employed to predict the binding affinity and pose of our compound within the protein's active or allosteric sites.[7][8]

-

Reverse Docking: Instead of docking a library of compounds to a single target, reverse docking screens our single compound against a large library of protein structures.[7] This can reveal potential "off-target" effects as well as primary targets.

Machine Learning and AI-Powered Prediction

Modern approaches utilize machine learning and artificial intelligence to build predictive models based on large datasets of chemical structures and their associated biological activities.[6] These models can often identify complex relationships that are not apparent from simple similarity searches.

Experimental Protocol: In Silico Target Prediction Workflow

-

Compound Preparation: Generate a 3D conformation of this compound and calculate its physicochemical properties.

-

Database Selection: Utilize publicly available and commercial databases such as ChEMBL, PubChem, and BindingDB for ligand-based searches.[5] For reverse docking, use a curated library of protein structures from the Protein Data Bank (PDB).

-

Similarity Searches: Perform 2D fingerprint-based similarity searches using a Tanimoto coefficient threshold of >0.85.

-

Pharmacophore Query: Generate a pharmacophore model based on the energy-minimized conformation of the query compound and screen it against a pharmacophore database.

-

Reverse Docking Screen: Dock the compound into the binding sites of a diverse panel of human proteins, including those known to be targeted by other THIQ derivatives (e.g., GPCRs, kinases, enzymes).

-

Data Analysis and Target Prioritization: Consolidate the results from all in silico methods. Prioritize targets that are identified by multiple methods and are biologically plausible based on the known activities of the broader THIQ class.

Caption: Workflow for in silico target identification.

Part 2: Biochemical and Biophysical Validation of Putative Targets

Once a prioritized list of putative targets is generated, the next critical step is to experimentally validate the predicted physical interaction between this compound and these proteins.

Binding Assays

Directly measuring the binding affinity of the compound to the purified target protein is the most direct way to confirm an interaction.

-

Radioligand Binding Assays: A classic method where the query compound competes with a radiolabeled ligand for binding to the target. This is particularly useful for receptors.

-

Surface Plasmon Resonance (SPR): A label-free technique that measures changes in the refractive index upon binding of the compound to a target immobilized on a sensor chip. It provides real-time kinetics of the interaction (on- and off-rates).

-

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (affinity, enthalpy, and entropy).

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Protein Immobilization: Covalently immobilize the purified recombinant target protein onto a CM5 sensor chip via amine coupling.

-

Compound Preparation: Prepare a dilution series of this compound in a suitable running buffer.

-

Binding Analysis: Inject the compound dilutions over the sensor chip surface and a reference surface.

-

Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Enzyme Inhibition Assays

If a putative target is an enzyme, its functional activity in the presence of the compound must be assessed.

-

Biochemical Assays: These assays measure the rate of the enzymatic reaction by monitoring the consumption of a substrate or the formation of a product. The half-maximal inhibitory concentration (IC50) of the compound can be determined.

Quantitative Data Summary

| Assay Type | Key Parameter | Example Value Range for a "Hit" |

| Surface Plasmon Resonance | KD | < 10 µM |

| Isothermal Titration Calorimetry | KD | < 10 µM |

| Enzyme Inhibition Assay | IC50 | < 10 µM |

Part 3: Cell-Based Assays for Functional Validation

Confirming a direct interaction is crucial, but it is equally important to demonstrate that this interaction translates into a functional consequence in a biologically relevant context.

Target Engagement Assays

These assays confirm that the compound can reach and bind to its target within a cellular environment.

-

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Functional Assays

These assays measure the effect of the compound on the downstream signaling pathways or cellular processes regulated by the target. The specific assay will depend on the target class. For example:

-

GPCRs: cAMP accumulation assays, calcium flux assays, or β-arrestin recruitment assays.[9]

-

Kinases: Western blotting to detect changes in the phosphorylation state of downstream substrates.

-

Nuclear Receptors: Reporter gene assays to measure changes in target gene transcription.[10]

-

Cancer Cell Lines: Proliferation assays (e.g., MTT, CellTiter-Glo) or apoptosis assays (e.g., caspase activity, Annexin V staining) if an anti-cancer target is validated.[2][11]

Experimental Protocol: Western Blot for Kinase Inhibition

-

Cell Treatment: Treat cells expressing the target kinase with varying concentrations of this compound.

-

Cell Lysis: Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the concentration-dependent effect of the compound on substrate phosphorylation.

Caption: Experimental workflow for target validation.

Part 4: Preliminary Structure-Activity Relationship (SAR) Studies

Once a validated target is identified, the next logical step is to explore the SAR. This involves synthesizing and testing analogs of this compound to understand which parts of the molecule are essential for its activity. This information is critical for optimizing the compound's potency, selectivity, and pharmacokinetic properties.

Key modifications could include:

-

Altering the N-acetyl group.

-

Modifying the carboxylic acid moiety of the acetic acid side chain.

-

Substituting various positions on the aromatic ring of the THIQ core.

Conclusion and Future Directions

The tetrahydroisoquinoline scaffold represents a fertile ground for the discovery of novel therapeutics.[11][12] For a new chemical entity like this compound, the journey from an unknown compound to a potential drug candidate is a systematic process of hypothesis generation and rigorous experimental validation. The integrated workflow presented in this guide, beginning with powerful in silico prediction and progressing through biochemical and cellular validation, provides a robust framework for elucidating its therapeutic targets and mechanism of action. The insights gained from this comprehensive approach will be invaluable for guiding future lead optimization efforts and ultimately realizing the therapeutic potential of this promising molecule.

References

- Creative Biolabs. In Silico Target Prediction.

- Zheng, C. J., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. National Institutes of Health.

- Sliwoski, G., et al. (2019). In Silico Target Prediction for Small Molecules. PubMed.

- O'Donoghue, S. I., et al. Using bioinformatics for drug target identification from the genome. CNGBdb.

- Singh, A., et al. (2024). Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present). PubMed.

- Sliwoski, G., et al. (2019). In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate.

- Singh, A., et al. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Taylor & Francis Online.

- World BI. (2024). The Role of Bioinformatics in Target Identification and Validation. World BI.

- Patsnap. (2024). How is bioinformatics used in drug discovery? Patsnap Synapse.

- Pinzi, L., & Rastelli, G. (2019). Recent Advances in In Silico Target Fishing. MDPI.

- A-Star Research. The Role of Tetrahydroisoquinolines in Modern Drug Discovery.

- Wang, Y., et al. (2023). The role and application of bioinformatics techniques and tools in drug discovery. Frontiers in Pharmacology.

- Wang, Y., et al. (2023). The role and application of bioinformatics techniques and tools in drug discovery. PMC.

- Gangapuram, M., et al. (2018). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. PMC.

- Kumar, A., et al. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Semantic Scholar.

- Ishii, T., et al. (2004). Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists. PubMed.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.

- Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. PMC.

- Millan, M. J., et al. (2010). The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. PMC.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. How is bioinformatics used in drug discovery? [synapse.patsnap.com]

- 9. The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid: An Application Note and Detailed Protocol

This document provides a comprehensive guide for the synthesis of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, a compound of interest in medicinal chemistry and drug development, notably as a TPH1 inhibitor for serotonin research.[1] The protocols outlined herein are designed for researchers, scientists, and professionals in the field of drug development, offering a logical and scientifically grounded approach to its multi-step synthesis. This guide emphasizes not just the procedural steps but also the underlying chemical principles and rationale for the chosen synthetic strategy.

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[2][3] The title compound, this compound, features key structural modifications to the basic THIQ skeleton: an acetic acid moiety at the C1 position and an acetyl group on the nitrogen atom. These modifications are crucial for its biological activity. This guide details a rational and efficient synthetic pathway to access this molecule.

The proposed synthetic route is a three-stage process commencing with the construction of the core THIQ structure, followed by the introduction of the acetic acid side chain at the C1 position, and culminating in the N-acetylation of the secondary amine.

Overall Synthetic Strategy

The synthesis commences with a classic Pictet-Spengler reaction to form the tetrahydroisoquinoline ring system. This is followed by a nucleophilic addition to introduce a two-carbon unit at the C1 position, which is then converted to the carboxylic acid. The final step involves the N-acetylation of the tetrahydroisoquinoline nitrogen.

Sources

High-Performance Liquid Chromatography (HPLC) Analysis of (2-Acetyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid: A Comprehensive Guide to Method Development and Validation

An Application Note for the Pharmaceutical and Drug Development Industry

Abstract